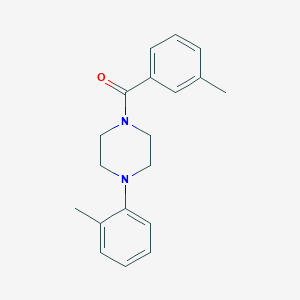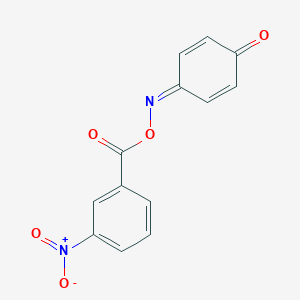
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide, also known as EFPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EFPA is a member of the acrylamide family, which is known for its ability to interact with proteins and enzymes, making it a promising candidate for drug development.
作用機序
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide exerts its effects by binding to proteins and enzymes, thereby inhibiting their activity. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, it has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its ability to selectively target specific proteins and enzymes. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other drugs to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide in order to maximize its therapeutic potential. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide, which could lead to the development of new drugs with even greater therapeutic potential.
合成法
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-ethylphenylamine with 4-fluorocinnamaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide.
科学的研究の応用
N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has been studied extensively for its potential therapeutic effects, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-ethylphenyl)-3-(4-fluorophenyl)acrylamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-2-13-4-3-5-16(12-13)19-17(20)11-8-14-6-9-15(18)10-7-14/h3-12H,2H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARCHAFBGZNDV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-ethylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)

